molecular formula C20H30N4 B6038436 N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine

Cat. No.: B6038436
M. Wt: 326.5 g/mol
InChI Key: OJSKGFIZXMYPTQ-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine is a complex organic compound that features a piperidine ring substituted with a phenylpropyl group, a methyl group, and a methylimidazole moiety

Properties

IUPAC Name

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4/c1-22-15-12-21-20(22)17-23(2)19-11-7-14-24(16-19)13-6-10-18-8-4-3-5-9-18/h3-5,8-9,12,15,19H,6-7,10-11,13-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSKGFIZXMYPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN(C)C2CCCN(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Phenylpropyl Group: This step involves the alkylation of the piperidine ring with a phenylpropyl halide under basic conditions.

    Attachment of the Methylimidazole Moiety: The final step involves the alkylation of the piperidine nitrogen with a methylimidazole derivative, often using a strong base like sodium hydride to deprotonate the nitrogen and facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the phenylpropyl group.

    Reduction: Reduction reactions can target the imidazole ring or the piperidine ring, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, typically under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atoms.

Scientific Research Applications

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of imidazole-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazole moiety can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-methylimidazole: A simpler compound with similar imidazole functionality.

    Phenylpiperidine: Shares the piperidine and phenyl groups but lacks the imidazole moiety.

    Methylphenylpiperidine: Similar structure but without the imidazole ring.

Uniqueness

N-methyl-N-[(1-methylimidazol-2-yl)methyl]-1-(3-phenylpropyl)piperidin-3-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in simpler analogs. The presence of both the imidazole and phenylpropyl groups allows for a diverse range of interactions and applications.

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